molecular formula C17H25N5O B5192987 N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide

N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide

Cat. No.: B5192987
M. Wt: 315.4 g/mol
InChI Key: ZNVKCWKVRJTZSY-UHFFFAOYSA-N
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Description

N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide is a complex organic compound that features a benzodiazole core linked to an ethylpiperazine moiety

Properties

IUPAC Name

N-[2-[(4-ethylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O/c1-4-21-7-9-22(10-8-21)12-17-19-15-11-14(18-13(2)23)5-6-16(15)20(17)3/h5-6,11H,4,7-10,12H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVKCWKVRJTZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is stirred at elevated temperatures (60-70°C) for a few hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and improving cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide stands out due to its unique combination of a benzodiazole core and an ethylpiperazine moiety, which imparts distinct chemical and biological properties

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